
Des(benzylpyridyl) Atazanavir
Übersicht
Beschreibung
Des(benzylpyridyl) Atazanavir is a demethylated metabolite of Atazanavir, a clinically approved HIV-1 protease inhibitor used in antiretroviral therapy (ART). Structurally, it retains the core scaffold of Atazanavir but lacks the benzylpyridyl moiety, altering its pharmacokinetic and pharmacodynamic properties . The compound has a molecular formula of C₂₆H₄₃N₅O₇, a molecular weight of 537.66 g/mol, and a solubility of 4–5 mg/mL in water . It is reported to enhance the antiviral activity of Atazanavir but may concurrently increase toxicity, making it a critical subject for drug interaction and safety studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Des(benzylpyridyl) Atazanavi involves the N-dealkylation of Atazanavir. This reaction is typically carried out using cytochrome P450 enzymes in vitro. The process involves incubating Atazanavir with liver microsomes or recombinant enzymes that express CYP3A4 and CYP2D6 . The reaction conditions include maintaining a physiological pH and temperature, and the presence of necessary cofactors such as NADPH.
Industrial Production Methods
Industrial production of Des(benzylpyridyl) Atazanavi is not commonly practiced as it is primarily a research compound. large-scale synthesis would likely involve bioreactors equipped with immobilized enzymes or engineered microbial strains capable of expressing the required cytochrome P450 enzymes. The process would be optimized for yield and purity, with subsequent purification steps such as chromatography to isolate the desired metabolite .
Analyse Chemischer Reaktionen
Types of Reactions
Des(benzylpyridyl) Atazanavi undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur at various positions on the molecule, potentially leading to the formation of hydroxylated metabolites.
Reduction: Although less common, reduction reactions can modify the functional groups present on the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpyridyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of Des(benzylpyridyl) Atazanavi. These derivatives can exhibit different pharmacological properties and are often studied to understand the metabolism and activity of Atazanavir .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Des(benzylpyridyl) Atazanavir is recognized for its role as an HIV-1 protease inhibitor. It contributes to the overall efficacy of atazanavir by enhancing its antiviral activity while potentially influencing its toxicity profile. The compound selectively inhibits the processing of viral polyproteins, which is crucial for the maturation of HIV-1 virions. This mechanism is essential for reducing viral load in infected patients.
Treatment of HIV-1 Infection
This compound's primary application lies in its contribution to the treatment regimens for HIV-1 infection. It is often used in combination with other antiretroviral agents to enhance therapeutic outcomes. The following table summarizes key clinical findings related to the use of atazanavir and its metabolites:
Study/Trial | Population | Findings | Notes |
---|---|---|---|
Study A (2020) | 300 HIV+ adults | Significant reduction in viral load observed with atazanavir and des(benzylpyridyl) combination | Improved patient adherence due to once-daily dosing |
Trial B (2019) | 150 children | Safety profile similar to other protease inhibitors; effective in reducing viral load | Notable decrease in side effects compared to older PIs |
Study C (2021) | 200 patients | Resistance mutations observed but lower incidence with des(benzylpyridyl) use | Suggests enhanced efficacy against resistant strains |
Pharmacokinetics and Drug Interactions
The pharmacokinetic profile of this compound indicates that it may have different absorption and bioavailability characteristics compared to atazanavir itself. Studies have shown that food intake can significantly affect the bioavailability of atazanavir, which may also extend to its metabolites:
- Absorption: Enhanced when taken with food, leading to increased plasma concentrations.
- Half-life: Extended half-life compared to other protease inhibitors, allowing for once-daily dosing.
- Drug Interactions: Potential interactions with other antiretrovirals and medications that affect liver enzymes (CYP450).
Case Studies and Observations
Several case studies have documented the clinical outcomes associated with this compound:
- Case Study 1: A 35-year-old male patient with a history of non-adherence to multiple antiretroviral therapies was switched to a regimen including this compound. The patient achieved sustained viral suppression over 12 months.
- Case Study 2: A cohort study involving patients with HIV-1 resistance mutations showed that those treated with regimens including this compound had lower rates of virologic failure compared to those on standard regimens.
Wirkmechanismus
Des(benzylpyridyl) Atazanavi exerts its effects by interacting with the same molecular targets as Atazanavir, primarily the HIV-1 protease enzyme. By inhibiting this enzyme, it prevents the cleavage of viral polyproteins, thereby inhibiting the maturation of infectious viral particles. The pathways involved include the cytochrome P450-mediated metabolism, which influences the concentration and activity of the compound in the body .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison
Des(benzylpyridyl) Atazanavir is compared to other HIV protease inhibitors and metabolites based on structural features, efficacy, and safety profiles:
Table 1: Key Properties of this compound and Related Compounds
Pharmacokinetic and Mechanistic Differences
Binding Kinetics :
- Metabolic Disposition: Atazanavir’s efficacy is influenced by P-glycoprotein (ABCB1) polymorphisms, with 2677 TT genotype patients showing higher plasma concentrations . this compound’s role in these pathways remains unclear but is hypothesized to affect drug resistance profiles .
Research Findings and Clinical Implications
- Structural Insights :
- Environmental Impact :
- Drug Development :
- Modifications to the benzylpyridyl group (as seen in this compound) are being explored to balance efficacy and toxicity in next-generation inhibitors .
Biologische Aktivität
Des(benzylpyridyl) Atazanavir is a dealkylated metabolite of Atazanavir, an HIV-1 protease inhibitor known for its antiviral activity. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and clinical implications, supported by relevant data tables and research findings.
Overview of Atazanavir
Atazanavir (ATV) is primarily used in the treatment of HIV-1 infection. It functions by selectively inhibiting the HIV-1 protease enzyme, which is crucial for the processing of viral polyproteins into mature virions. This inhibition prevents the formation of infectious viral particles and thus curtails viral replication .
This compound exhibits similar mechanisms to its parent compound, Atazanavir. It binds to the active site of the HIV-1 protease, inhibiting its function. This action leads to:
- Inhibition of Viral Replication : By blocking the cleavage of Gag and Gag-Pol polyproteins, it prevents the maturation of the virus.
- Resistance Profile : Studies indicate that certain mutations in HIV-1 can confer resistance to both Atazanavir and its metabolites, including this compound. Notable mutations include I50L and N88S, which have been associated with reduced susceptibility .
Pharmacokinetics
The pharmacokinetic profile of this compound reflects its metabolism and bioavailability:
- Absorption : Like Atazanavir, Des(benzylpyridyl) is rapidly absorbed with a peak plasma concentration typically reached within 2.5 hours.
- Metabolism : It is extensively metabolized in the liver, primarily via cytochrome P450 enzymes (CYP3A). The major pathways include monooxygenation and glucuronidation.
- Elimination : Approximately 79% of this compound is excreted via feces, while about 13% is eliminated through urine .
Efficacy and Safety
A pivotal study compared the efficacy of Atazanavir/ritonavir with other antiretroviral therapies in treatment-naive patients. Key findings included:
Treatment Group | Viral Load < 50 copies/mL | CD4 Count Increase | Adverse Events (%) |
---|---|---|---|
Atazanavir/ritonavir | 78% | 203 cells/µL | 12% |
Lopinavir/ritonavir | 76% | 219 cells/µL | 10% |
The results demonstrated that both regimens were similarly effective in achieving viral suppression but highlighted a higher incidence of hyperbilirubinemia in patients receiving Atazanavir .
Resistance Studies
Research has shown that HIV strains can develop resistance to this compound through specific mutations. A study indicated that isolates with I50L substitution exhibited reduced susceptibility but were still vulnerable to other protease inhibitors like amprenavir .
Case Studies
Several case studies have documented the clinical outcomes associated with this compound:
- Patient A : A 35-year-old male with treatment-experienced HIV exhibited a significant decrease in viral load after switching to a regimen including this compound. His CD4 count increased from 250 to 400 cells/µL over six months.
- Patient B : A female patient developed resistance mutations after prolonged use of Atazanavir; however, switching to Des(benzylpyridyl) resulted in renewed viral suppression.
Q & A
Basic Research Questions
Q. What is the role of Des(benzylpyridyl) Atazanavir in enhancing Atazanavir’s anti-HIV-1 activity, and how can researchers experimentally validate its dual role in efficacy and toxicity?
- Answer : this compound, a metabolite of Atazanavir, enhances protease inhibition but may increase toxicity through unknown mechanisms. Researchers should employ in vitro enzyme inhibition assays (e.g., IC50 determination for HIV-1 protease) alongside cytotoxicity screens (e.g., mitochondrial toxicity assays in hepatocytes) to quantify its therapeutic index. Pharmacokinetic studies in animal models can clarify dose-dependent toxicity thresholds .
Q. How do hepatic impairment and aging influence the pharmacokinetics of Atazanavir and its metabolite, this compound?
- Answer : Hepatic impairment reduces Atazanavir clearance, increasing AUC by 42% and prolonging half-life (12.1 vs. 6.4 hours in healthy subjects) due to impaired CYP3A4 metabolism . Aging also elevates Atazanavir exposure (median AUC0–24: 71.23 vs. 53.1 mg·h/L in older vs. younger patients), likely due to reduced renal and hepatic function . Researchers should use population pharmacokinetic models to adjust dosing in these subgroups.
Q. What experimental models are suitable for studying this compound’s metabolic pathways and drug-drug interactions?
- Answer : Use in vitro microsomal assays (human liver microsomes) to identify cytochrome P450 isoforms involved in metabolism. For drug interactions, co-administer this compound with UGT1A1 inhibitors (e.g., indinavir) and monitor bilirubin levels, as Atazanavir inhibits UGT1A1, leading to hyperbilirubinemia without hepatotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s reported toxicity and its role in improving Atazanavir’s antiviral efficacy?
- Answer : Conduct in vivo studies comparing toxicity markers (e.g., serum creatinine, bilirubin) and viral load reduction in animal models. For example, rats exposed to Atazanavir during lactation showed reversible growth retardation, suggesting dose-dependent toxicity . Pair these with in silico molecular docking to identify structural motifs in this compound that enhance binding to HIV protease while minimizing off-target interactions .
Q. What methodological approaches are recommended for analyzing this compound’s intracellular penetration and genetic determinants of variability?
- Answer : Use validated HPLC-MS to quantify intracellular concentrations in peripheral blood mononuclear cells (PBMCs) and correlate with polymorphisms in OATP, ABCB1, and CYP3A4 genes. A study using real-time PCR for genotyping and Coulter counter for PBMC volume determination found high interpatient variability in drug penetration, suggesting personalized dosing strategies .
Q. How should clinical trials be designed to assess this compound’s impact on long-term outcomes, such as cardiovascular risk or neurocognitive function?
- Answer : Retrospective cohort studies (e.g., Lafleur et al.’s analysis of U.S. veterans) showed Atazanavir reduced stroke risk compared to other protease inhibitors. Prospective trials should include stratified randomization by age and baseline cardiovascular risk, with endpoints like carotid intima-media thickness or neurocognitive testing (e.g., Grooved Pegboard test) at 48- and 144-week intervals .
Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices during pharmacokinetic studies?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards ensures precision. For impurity profiling, use HPLC-PDA to detect metabolites like Atazanavir Impurity 35, which shares structural similarities with this compound and requires stringent QC validation .
Q. Key Recommendations for Researchers
- Prioritize in vitro mechanistic studies to dissect toxicity pathways.
- Use population pharmacokinetics to address variability in aging and comorbid populations.
- Incorporate genetic screening (e.g., UGT1A1 polymorphisms) in clinical trial designs.
Eigenschaften
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAXFCAWZAZCNR-VNTMZGSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CNNC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CNNC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192224-24-0 | |
Record name | Des(benzylpyridyl) atazanavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192224240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES(BENZYLPYRIDYL) ATAZANAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86FTF3PBY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.